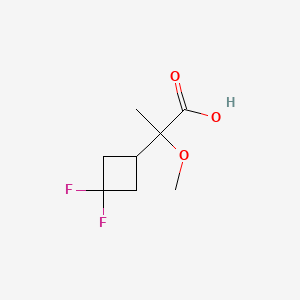
2-cyclopentylbut-3-yn-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentylbut-3-yn-2-amine hydrochloride (2-CBAHCl) is an organic compound used extensively in the field of organic synthesis. It is a cyclopentyl-substituted amine hydrochloride that is used as a building block for a variety of laboratory experiments. Its unique structure and reactivity make it an attractive choice for a variety of research applications.
Applications De Recherche Scientifique
2-cyclopentylbut-3-yn-2-amine hydrochloride is widely used in the field of organic synthesis as a starting material for a variety of laboratory experiments. It has been used in the synthesis of biologically active compounds such as β-lactams, β-amino acids, and peptides. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of various polymers.
Mécanisme D'action
2-cyclopentylbut-3-yn-2-amine hydrochloride acts as a strong nucleophile, which can react with a variety of electrophiles to form a variety of products. It is also an excellent leaving group, which can be used to drive a variety of reactions. The reactivity of this compound is due to its ability to form a stable transition state with a variety of electrophiles.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects. It is non-toxic and has no known adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclopentylbut-3-yn-2-amine hydrochloride has several advantages for laboratory experiments. It is stable, non-toxic, and has a wide range of reactivity. It is also relatively inexpensive and readily available. The main limitation of this compound is that it is not very soluble in water, which can limit its use in certain reactions.
Orientations Futures
The future directions of 2-cyclopentylbut-3-yn-2-amine hydrochloride include the development of new synthetic methods, the synthesis of new compounds, and the exploration of its potential applications in medicine and biology. Additionally, researchers are exploring the use of this compound as a catalyst for organic reactions and as a reagent in asymmetric synthesis. Finally, researchers are investigating the use of this compound in the development of new materials and in the synthesis of new polymers.
Méthodes De Synthèse
The synthesis of 2-cyclopentylbut-3-yn-2-amine hydrochloride is typically accomplished by the reaction of cyclopentanone with 2-aminoethanol in the presence of hydrochloric acid. This reaction is known as the Fischer-Speier esterification and yields this compound as a white solid. The reaction is usually run at room temperature and can be completed in a few hours.
Propriétés
IUPAC Name |
2-cyclopentylbut-3-yn-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-3-9(2,10)8-6-4-5-7-8;/h1,8H,4-7,10H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDFNVNLHJQZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)


![2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid](/img/structure/B6609623.png)
![6-methoxyspiro[3.3]heptan-1-one](/img/structure/B6609630.png)
![1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B6609633.png)
![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate](/img/structure/B6609652.png)
![1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid](/img/structure/B6609654.png)

